Vhl-1, or von Hippel-Lindau tumor suppressor homolog, is a crucial protein involved in the regulation of cellular responses to oxygen levels. It plays a significant role in the ubiquitin-proteasome system, particularly in targeting hypoxia-inducible factors for degradation. This process is vital for maintaining cellular homeostasis and preventing tumorigenesis associated with von Hippel-Lindau disease, a hereditary condition characterized by the development of various tumors due to mutations in the Vhl gene.
Vhl-1 is primarily studied in model organisms such as Caenorhabditis elegans, where it serves as an ortholog to the mammalian von Hippel-Lindau protein. This classification highlights its evolutionary conservation and functional importance across species. The protein is classified as an E3 ubiquitin ligase, which facilitates the attachment of ubiquitin to target proteins, marking them for proteasomal degradation .
The synthesis of Vhl-1 can be approached through various molecular biology techniques. Typically, recombinant DNA technology is employed to express the Vhl-1 protein in bacterial or eukaryotic systems. The general steps include:
These methods ensure that the Vhl-1 protein is produced in sufficient quantities for functional studies and applications.
The molecular structure of Vhl-1 reveals a complex arrangement that allows it to interact specifically with its substrates. X-ray crystallography studies have provided insights into its three-dimensional structure, demonstrating key domains involved in substrate recognition and binding. The structure typically includes:
Data from structural analyses indicate that mutations within these domains can significantly impair the function of Vhl-1, contributing to tumorigenesis .
Vhl-1 mediates several critical biochemical reactions, primarily involving the ubiquitination of hypoxia-inducible factors. The process can be summarized as follows:
This mechanism underscores the importance of Vhl-1 in regulating cellular responses to oxygen levels and preventing uncontrolled cell growth associated with cancer .
The mechanism of action of Vhl-1 involves its role as a master regulator of hypoxia-inducible factors. Under normal oxygen conditions, Vhl-1 targets these factors for degradation, thereby preventing their accumulation and subsequent activation of genes involved in angiogenesis and cell proliferation. Key points include:
Mutations in the Vhl gene disrupt this regulatory pathway, leading to increased levels of hypoxia-inducible factors and contributing to tumor development .
Vhl-1 exhibits several notable physical and chemical properties:
Studies on its solubility indicate that it is generally soluble in aqueous buffers at physiological pH, facilitating its interactions with other cellular components .
Vhl-1 has significant applications in various fields:
Research continues to explore innovative therapeutic approaches leveraging the unique properties of Vhl-1 in oncology and regenerative medicine .
VHL-1 (also termed VH032) is a peptidomimetic inhibitor that binds the substrate-recognition subunit (VHL) of the Cullin RING E3 ligase CRL2VHL. The crystal structure of the pentameric CRL2VHL complex (Cul2-Rbx1-EloB-EloC-VHL) reveals how VHL-1 competes with endogenous substrates at the VHL:EloC interface. Key features include:
Table 1: Key Structural Interfaces in CRL2VHL Complex
Component | Binding Partner | Critical Residues/Features | Functional Impact |
---|---|---|---|
VHL-1 | VHL β-domain | Mimics Hyp564 of HIF-1α | Blocks HIF-α recruitment |
Cul2 N-terminus | EloC | Leu3 insertion, hydrophobic interactions | Stabilizes closed conformation of Cul2 |
EloC | Cul2/VHL | Loop 48-57 stabilization by Cul2 binding | Enables Rbx1 positioning for E2 recruitment |
VHL-1 disrupts the VHL:HIF-α interaction through competitive and allosteric mechanisms:
Table 2: Inhibitor-Induced Conformational Changes in VHL
Compound | Binding Site | Structural Perturbations | Functional Consequence |
---|---|---|---|
VHL-1 | VHL β-domain | 2.3-Å α-domain helix displacement | Reduced Cul2 binding affinity |
Belzutifan | HIF-2α PAS-B cavity | M252 side chain rotation, ARNT dissociation | Allosteric inhibition of heterodimerization |
IOX2 | PHD catalytic site | Fe2+ chelation, impaired HIF-α hydroxylation | Indirect HIF-α stabilization |
PROTACs incorporating VHL-1 as the E3 ligase ligand exhibit distinct kinetic behaviors:
Table 3: Kinetic Parameters of VHL-1-Based PROTACs
PROTAC | Target | KD (Ternary) | Cooperativity (α) | Ubiquitination Rate (min-1) | Cell Line Efficacy |
---|---|---|---|---|---|
MZ1 | BRD4 | 38 nM | 3.8 | 0.45 | 89% (56-cell panel) |
Compound A | BTK | 112 nM | 2.1 | 0.21 | 78% (Hematologic) |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: